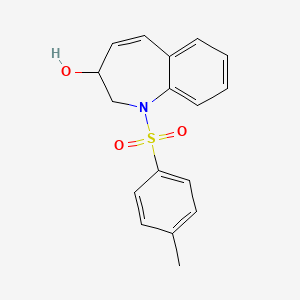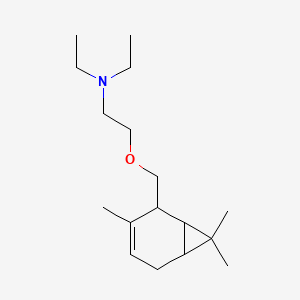
Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(2-((3,7,7-trimethylbicyclo(410)hept-3-en-2-yl)methoxy)ethyl)amine is a complex organic compound known for its unique bicyclic structure This compound features a bicycloheptene core with a trimethyl substitution, making it an interesting subject for various chemical and biological studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine typically involves several steps:
Formation of the Bicyclic Core: The bicyclo(4.1.0)hept-3-en-2-one can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Trimethyl Substitution: The trimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.
Ether Formation: The methoxy group is added through a Williamson ether synthesis, where the bicyclic alcohol reacts with methanol in the presence of a base like sodium hydride.
Amine Introduction: The final step involves the reaction of the ether with diethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized conditions for yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and large-scale alkylation and etherification processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the bicyclic structure, converting it to a saturated bicycloheptane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicycloheptane derivatives.
Substitution: Formation of various substituted ethers and amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor studies. The bicyclic structure can mimic natural products, making it useful in drug discovery.
Medicine
In medicine, this compound and its derivatives are investigated for their pharmacological properties. They may serve as lead compounds in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals, including fragrances, flavors, and agrochemicals.
Mecanismo De Acción
The mechanism by which Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bicyclic structure allows it to fit into binding sites that are otherwise inaccessible to linear molecules, providing a unique mode of action.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine: shares similarities with other bicyclic amines and ethers, such as:
Uniqueness
What sets this compound apart is its combination of a bicyclic core with both methoxy and diethylamine functionalities. This unique structure provides a versatile platform for chemical modifications and applications across various fields.
Propiedades
Número CAS |
70424-77-0 |
|---|---|
Fórmula molecular |
C17H31NO |
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[(3,7,7-trimethyl-2-bicyclo[4.1.0]hept-3-enyl)methoxy]ethanamine |
InChI |
InChI=1S/C17H31NO/c1-6-18(7-2)10-11-19-12-14-13(3)8-9-15-16(14)17(15,4)5/h8,14-16H,6-7,9-12H2,1-5H3 |
Clave InChI |
PULVHGXFJNZOLV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOCC1C2C(C2(C)C)CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797007.png)
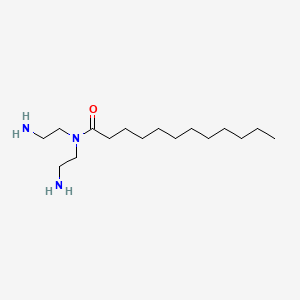
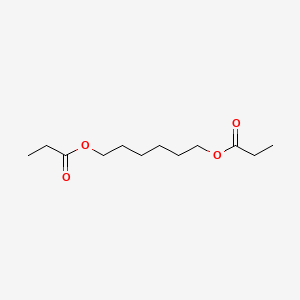
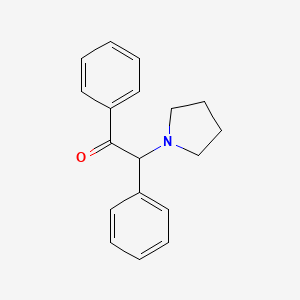
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
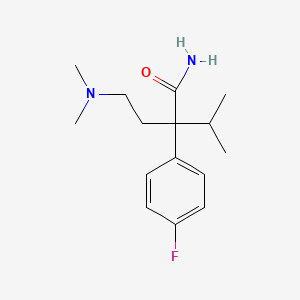
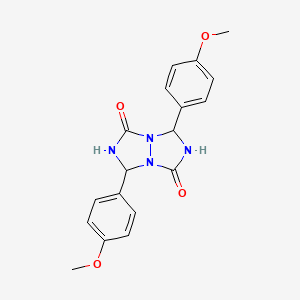
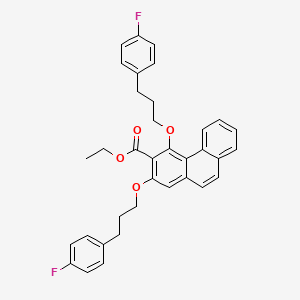
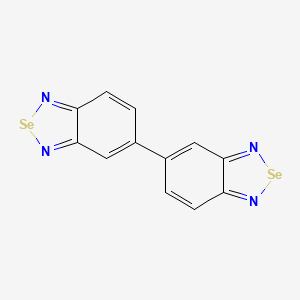
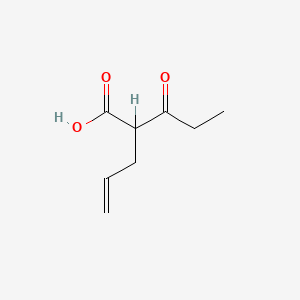
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)
